1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is a compound that belongs to the class of pyridopyrimidines. These compounds are known for their broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . The unique structure of this compound, which includes a cyclohexyl group and a pyridopyrimidine moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with sodium methoxide (MeONa) in butanol (BuOH) at reflux . This process leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the compound can be achieved using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridopyrimidine moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent, particularly in cancer research.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival . Additionally, some derivatives act as inhibitors of protein tyrosine kinases, which play a crucial role in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and PI3K inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory properties.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin derivatives:
Uniqueness
1-Cyclohexyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to its specific structural features, such as the cyclohexyl group and the pyridopyrimidine moiety. These features contribute to its distinct biological activities and make it a valuable compound for various research applications .
Properties
IUPAC Name |
1-cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-13(11-5-2-1-3-6-11)9-17-15-12-7-4-8-16-14(12)18-10-19-15/h4,7-8,10-11,13,20H,1-3,5-6,9H2,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVRERYCVMGXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC2=NC=NC3=C2C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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